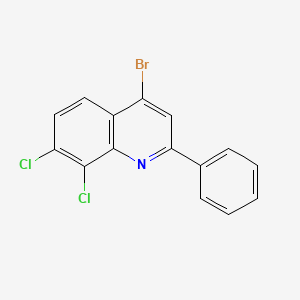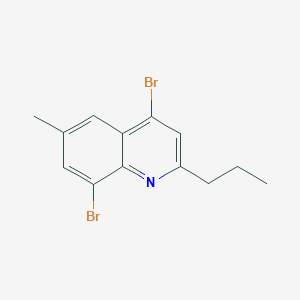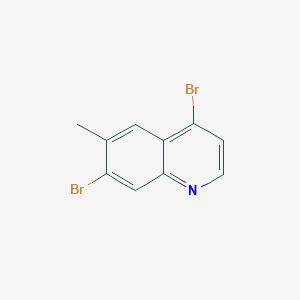
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C16H9BrF3NO and a molecular weight of 368.15 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atom may be replaced with a different functional group, resulting in a new derivative of the quinoline compound.
科学的研究の応用
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for developing advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.
作用機序
The mechanism of action of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- 4-Bromo-2-phenyl-6-(trifluoromethoxy)quinoline
- 4-Bromo-2-phenyl-8-trifluoromethylquinoline
Uniqueness
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is unique due to the specific position of the trifluoromethoxy group on the quinoline ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
特性
CAS番号 |
1189107-67-2 |
|---|---|
分子式 |
C16H9BrF3NO |
分子量 |
368.15 g/mol |
IUPAC名 |
4-bromo-2-phenyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |
InChIキー |
LTWPKGBUVJGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















